N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide
Description
This compound is a propanamide derivative featuring a 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl group attached to the amide nitrogen and a 4-methoxyphenyl moiety at the propanamide chain. Its structure integrates a pyrrolidinone ring, which may confer rigidity and hydrogen-bonding capacity, and dual methoxy groups that influence lipophilicity and electronic properties.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-17-9-5-15(6-10-17)7-12-20(24)22-16-8-11-18(19(14-16)27-2)23-13-3-4-21(23)25/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEWIXMODIGEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been found to interact with a variety of biological targets.
Mode of Action
The presence of the pyrrolidine ring, a common feature in many biologically active compounds, suggests that it may interact with its targets through a variety of mechanisms. The stereochemistry of the molecule, influenced by the pyrrolidine ring, can lead to different biological profiles due to the different binding modes to enantioselective proteins.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways.
Pharmacokinetics
The presence of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biological Activity
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a methoxy-substituted phenyl group and a 2-oxopyrrolidin-1-yl moiety, which are often associated with various pharmacological effects, including antitumor and analgesic properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N2O4, with a molecular weight of approximately 362.41 g/mol. Its structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C21H22N2O4 |
| Molecular Weight | 362.41 g/mol |
| Structural Features | Methoxy groups, pyrrolidine moiety |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Antitumor Activity
Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and enzyme inhibition. The presence of the pyrrolidine ring is often linked to enhanced antitumor activity due to its ability to interact with biological targets effectively.
Analgesic Properties
The compound's analgesic effects have been suggested through its interaction with pain pathways in the nervous system. Similar compounds have demonstrated efficacy in reducing pain responses in animal models, indicating potential applicability in pain management therapies.
Case Studies and Research Findings
- Antitumor Mechanisms : A study demonstrated that derivatives resembling this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Neuroprotective Effects : In a model of neurodegeneration, compounds structurally related to this compound exhibited protective effects against dopaminergic cell loss. They inhibited inflammatory pathways mediated by STAT3, suggesting potential for treating neurodegenerative diseases like Parkinson's .
- Inflammation Reduction : Research indicated that similar compounds could reduce inflammation markers in vivo, contributing to their potential as anti-inflammatory agents. This was evidenced by decreased levels of pro-inflammatory cytokines following treatment with these compounds in animal models .
Comparative Analysis with Related Compounds
The following table compares this compound with other related compounds known for their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piracetam | 2-Oxo-pyrrolidine base structure | Nootropic effects |
| Alpelisib | PI3K inhibitor | Antitumor activity |
| Tazemetostat | Methyltransferase inhibitor | Antitumor activity |
| MMPP | STAT3 inhibitor | Anti-inflammatory properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its pyrrolidinone substituent, differentiating it from other propanamide derivatives. Key comparisons include:
N-(4-Methoxyphenyl)-3-(1H-Pyrazol-1-yl)Propanamide (Compound 6) Substituent: Pyrazole ring instead of pyrrolidinone. Activity: Tested in SH-SY5Y neuroblastoma cells for neuroprotective effects against 6-OHDA-induced toxicity. Significance: Pyrazole’s planar structure may reduce steric hindrance compared to pyrrolidinone.
(E)-3-(Piperidin-1-yl)-N-(4-(3-(4-Methoxyphenyl)Acryloyl)Phenyl)Propanamide (7c) Substituent: Acryloyl and piperidine groups. Activity: IC50 = 8.6 ± 0.22 µM (anti-biofilm activity).
3-(4-Methoxyphenyl)-N-[4-Methoxy-3-(Tetrazol-1-yl)Phenyl]Propanamide Substituent: Tetrazole ring (bioisostere for carboxylic acid). Significance: Tetrazole improves metabolic stability and solubility compared to pyrrolidinone.
N-(4-Methoxyphenyl)-3-(1H-1,2,4-Triazol-1-yl)Propanamide (12) Substituent: Triazole ring. Activity: Higher yield (72%) in synthesis; triazole’s hydrogen-bonding capacity may mimic pyrrolidinone.
Pharmacological and Physicochemical Trends
- Methoxy Positioning : Para-methoxy groups (e.g., 4-methoxyphenyl) enhance lipophilicity and membrane permeability compared to ortho/meta positions .
- Heterocyclic Moieties: Pyrrolidinone (target compound) offers conformational restraint and hydrogen-bonding, while pyrazole/triazole (Compounds 6, 12) prioritize planar interactions .
- Bioisosteric Replacements: Tetrazole () and acryloyl () groups optimize pharmacokinetics and target engagement compared to pyrrolidinone.
Data Table: Key Structural and Functional Attributes
Research Findings and Implications
- Synthetic Feasibility: Compounds with triazole/pyrazole substituents () exhibit higher yields (64–72%) compared to pyrrolidinone-containing analogs, suggesting synthetic challenges for the target compound.
- Activity Modulation : The acryloyl derivative (7c) demonstrates potent anti-biofilm activity, highlighting the role of extended conjugation in enhancing efficacy .
- Neuroprotective Potential: Methoxy-substituted propanamides () show promise in dopamine neuron protection, though the target compound’s pyrrolidinone may alter blood-brain barrier penetration.
Q & A
Q. Key steps :
Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .
Purify intermediates via column chromatography (silica gel, gradient elution) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C-NMR : Confirm regiochemistry and substituent positions. For example:
- Methoxy protons appear as singlets at δ3.7–3.9 ppm .
- Amide protons resonate at δ6.5–7.5 ppm (DMSO-d6) .
- FTIR : Detect carbonyl stretches (amide C=O at ~1650 cm⁻¹, pyrrolidinone C=O at ~1700 cm⁻¹) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 439.2) .
Advanced: How can reaction yields be optimized during amide coupling steps?
Answer:
Yield optimization strategies include:
- Catalyst selection : Use HOBt (1-hydroxybenzotriazole) or EDCI to reduce racemization .
- Temperature control : Maintain 0–5°C during activation to minimize side reactions .
- Solvent drying : Pre-dry solvents (e.g., DMF over molecular sieves) to prevent hydrolysis .
Example : In analogous compounds, yields improved from 50% to 73% by replacing DCM with anhydrous dioxane .
Advanced: How to resolve contradictions in reported biological activities of similar propanamide derivatives?
Answer:
Contradictions often arise from:
- Structural variations : Minor substituent changes (e.g., methoxy vs. ethoxy) alter target binding .
- Assay conditions : Varying cell lines or enzyme isoforms (e.g., COX-2 vs. COX-1 selectivity) .
Q. Methodological approach :
Perform dose-response curves across multiple models (e.g., cancer cell lines, inflammatory assays).
Use molecular docking to compare binding modes with targets like kinases or GPCRs .
Advanced: What strategies are effective for analyzing degradation products under acidic conditions?
Answer:
- Forced degradation studies :
- Expose the compound to 0.1N HCl at 40°C for 24 hours .
- Monitor via UHPLC-PDA : Identify degradation peaks (e.g., hydrolyzed amide or oxidized pyrrolidinone).
- Mechanistic insights :
- Acidic hydrolysis typically cleaves the amide bond, generating 3-(4-methoxyphenyl)propanoic acid and aniline fragments .
Advanced: How to design experiments to study interactions with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .
- Mutagenesis studies : Identify critical residues in binding pockets (e.g., Tyr-452 in kinase domains) .
Example : For similar compounds, SPR revealed nM affinity for EGFR with a KD of 12.3 nM .
Table 1: Comparative Reaction Conditions for Amide Coupling
| Parameter | Condition 1 () | Condition 2 () |
|---|---|---|
| Solvent | Dioxane | Dichloromethane |
| Catalyst | Oxalyl chloride | EDCI/HOBt |
| Temperature (°C) | 0–5 (activation), 25 (rt) | 0–5 (activation), 25 (rt) |
| Yield (%) | 65–73 | 58–68 |
| Purity (HPLC) | >90% | >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
